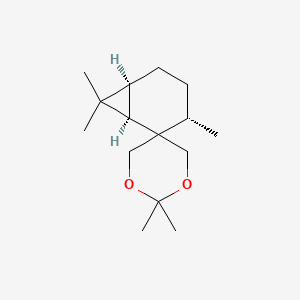
LEWATIT TP-214
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lewatit® MonoPlus TP 214 is a macroporous resin with chelating thiourea groups . It is designed for the selective removal of mercury, precious metals of the platinum group, gold, and silver . The resin is mechanically and osmotically more stable than ion exchange beds with a heterodisperse bead size distribution . It offers superior kinetic behavior, leading to faster uptake of cations and better utilization of capacity .
Synthesis Analysis
The synthesis of Lewatit® MonoPlus TP 214 involves the creation of monodisperse, uniform-sized beads . These beads are more mechanically and osmotically stable than those in ion exchange beds with a heterodisperse bead size distribution . This stability, along with superior kinetic behavior, allows for faster uptake of cations and better utilization of capacity .Molecular Structure Analysis
Lewatit® MonoPlus TP 214 is a macroporous resin with chelating thiourea groups . These groups have a high affinity for mercury and precious metals of the platinum group, gold, and silver .Chemical Reactions Analysis
The resin removes cations from neutral solutions in the following order (decreasing affinity): Hg 2+ > Ag + > Au +/3+ > Pt 2+/4+ > Cu 2+ > Pb 2+/4+ > Bi 2+ > Sn 2+ Zn 2+ > Cd 2+ > Ni 2+ .Physical And Chemical Properties Analysis
Lewatit® MonoPlus TP 214 is a beige, opaque resin . It has a uniformity coefficient of max. 1.1, a mean bead size of 0.55 mm (+/- 0.05), a bulk density of 680 g/L (+/- 5%), and a density of approximately 1.1 g/mL . It has a water retention of 43-48 wt. % and a minimum functional group capacity of 1.0 eq/L . It is stable in a pH range of 0-14 and can be stored for a maximum of 2 years at a temperature range of 20-40 °C .Wirkmechanismus
The resin works by selectively removing specific cations from solutions . It has a high affinity for mercury and precious metals of the platinum group, gold, and silver . This selectivity allows it to be used in various applications, including the removal of mercury in flue gas scrubbing processes, metal separation and recovery in hydrometallurgy, and the recovery of platinum group metals from rinse water and exhausted process solutions .
Safety and Hazards
Zukünftige Richtungen
Based on more than 25 years of experience with the old replaced heterodispersed Lewatit® TP 214, this new resin, produced by a new patented process, offers clear advantages . It has higher mechanical and osmotic stability, better kinetics, and 10-20% higher capacity, depending on process conditions . It also has remarkably low leakage according to the process conditions . These improvements suggest that Lewatit® MonoPlus TP 214 will continue to be a valuable tool in various industrial processes.
Regarding relevant papers, one study explored the recovery of palladium (Pd(II)) ions using Lewatit TP 214 resins . The resin was used to extract and concentrate waste Pd(II) ions with ammonia complex procured from a precious metal plating .
Eigenschaften
CAS-Nummer |
109945-55-3 |
|---|---|
Molekularformel |
C5H3N3O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B1166690.png)